Levomenol

Catalog No.
S532963
CAS No.
23089-26-1
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomenol

CAS Number

23089-26-1

Product Name

Levomenol

IUPAC Name

(2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m1/s1

InChI Key

RGZSQWQPBWRIAQ-CABCVRRESA-N

SMILES

Array

solubility

Practically insoluble or insoluble in water
Slightly soluble (in ethanol)

Synonyms

3-Cyclohexene-1-methanol, alpha,4-dimethyl-alpha-(4-methyl-3-pentenyl)-, (S-(theta,theta))-; (-)-6-Methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol;

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O

Isomeric SMILES

CC1=CC[C@H](CC1)[C@](C)(CCC=C(C)C)O

The exact mass of the compound Levomenol is 222.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in waterslightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Monocyclic Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Levomenol, also known as (-)-α-Bisabolol (CAS 23089-26-1), is the naturally occurring, optically active monocyclic sesquiterpene alcohol. It is a primary bioactive constituent of German chamomile (Matricaria recutita) and is widely specified in cosmetic and dermatological formulations for its well-documented anti-inflammatory, skin-soothing, and antimicrobial properties. Unlike synthetic racemic mixtures or crude botanical extracts, Levomenol offers a highly purified, single-isomer compound, which is critical for formulation consistency, enhanced biological activity, and minimizing the risk of irritation from co-extracted impurities. Its established safety profile and ability to enhance the dermal absorption of other molecules make it a key functional ingredient in high-performance skincare.

Substituting high-purity Levomenol with generic alternatives like racemic (±)-α-bisabolol or crude chamomile extracts introduces significant performance and safety risks. The biological activity of bisabolol is stereospecific, with the (-)-α isomer (Levomenol) demonstrating superior therapeutic efficacy compared to its synthetic racemic counterpart. Procuring the racemic mixture results in a formulation that is inherently less potent. Furthermore, crude chamomile extracts contain a variable concentration of Levomenol alongside numerous other compounds, including potential allergens like sesquiterpene lactones, which can compromise the hypoallergenic properties of a final formulation and introduce batch-to-batch inconsistency. Therefore, for applications demanding reproducible high-efficacy and a defined safety profile, specifying Levomenol (CAS 23089-26-1) is a critical procurement decision.

Superior Anti-Inflammatory Potency Over Racemic and Isomeric Forms

The anti-inflammatory activity of bisabolol is highly dependent on its stereochemistry. The naturally occurring (-)-α-bisabolol (Levomenol) demonstrates significantly greater inhibition of key pro-inflammatory mediators compared to its synthetic racemic mixture or other isomers. In studies on LPS-induced inflammation in macrophage cells, (-)-α-bisabolol effectively inhibited the production of TNF-α and IL-6, mediators central to skin inflammation. Other research indicates that the natural form is approximately twice as effective as the synthetic racemic version in soothing skin. This highlights that diluting the active enantiomer with less active or inactive isomers in a racemic mixture directly reduces the final product's potency.

Evidence DimensionAnti-inflammatory efficacy
Target Compound DataSignificant, dose-dependent inhibition of TNF-α and IL-6.
Comparator Or BaselineSynthetic racemic (±)-α-bisabolol.
Quantified DifferenceReported to be up to 2x more effective than the synthetic racemic version for skin soothing.
ConditionsIn-vitro assays using macrophage cell lines (LPS-induced inflammation); in-vivo skin irritation models.

To achieve a target level of anti-inflammatory effect, a lower concentration of pure Levomenol is required, improving formulation cost-effectiveness and reducing total chemical load on the skin.

Enhanced Formulation Purity: Avoidance of Allergens Present in Crude Chamomile Extracts

While crude chamomile oil is a natural source of Levomenol, it also contains a complex mixture of other compounds, including sesquiterpene lactones and farnesene, which are known contact allergens. Cases of contact dermatitis have been linked to chamomile-containing herbal remedies and cosmetics, often attributed to these co-extracted impurities. Procuring high-purity, synthetically or microbially produced Levomenol eliminates these variable and potentially sensitizing components. This ensures a consistent, well-defined ingredient profile, which is crucial for developing products intended for sensitive skin or those making hypoallergenic claims.

Evidence DimensionPresence of potential allergens
Target Compound DataHigh-purity (e.g., ≥95%) Levomenol with no detectable allergenic co-constituents like sesquiterpene lactones.
Comparator Or BaselineCrude Chamomilla recutita (matricaria) flower oil.
Quantified DifferenceAbsence of known chamomile-associated allergens.
ConditionsIngredient composition and safety assessments for cosmetic use.

Specifying pure Levomenol is a key risk mitigation strategy to avoid product recalls and ensure safety for sensitive skin users, directly impacting brand reputation and market access.

Superior Performance as a Dermal Penetration Enhancer Compared to Racemic Form

Levomenol functions as a penetration enhancer, increasing the percutaneous absorption of other molecules in a formulation. This activity is also stereospecific. The optically active (-)-α-bisabolol has been shown to be twice as effective as a penetration enhancer compared to the racemic (±)-α-bisabolol. This means that for advanced formulations where Levomenol is used to improve the delivery of another active ingredient (e.g., an antioxidant or anti-aging compound), using the pure enantiomer can significantly boost the overall efficacy of the product without needing to increase the concentration of the other actives.

Evidence DimensionPenetration enhancement activity
Target Compound DataHigh efficacy as a percutaneous absorption enhancer.
Comparator Or BaselineRacemic (±)-α-bisabolol.
Quantified DifferenceOptically active (-) terpene form is twice as effective as the racemic mixture.
ConditionsIn-vitro skin permeation studies.

For developers of high-efficacy cosmeceuticals or topical pharmaceuticals, procuring Levomenol over its racemic alternative is essential for maximizing the bioavailability and performance of the primary active ingredients in the formulation.

Formulations for Sensitive and Compromised Skin

For products targeting sensitive, irritated, or atopic-prone skin, the dual benefits of Levomenol's enhanced anti-inflammatory potency and freedom from chamomile's natural allergens are critical. Its procurement ensures maximum soothing efficacy while minimizing the risk of contact sensitization, making it the right choice for hypoallergenic and dermatologist-tested product lines.

High-Performance Cosmeceuticals with Active Delivery Systems

In advanced serums or treatments where Levomenol is included to enhance the delivery of other high-value active ingredients (e.g., retinoids, vitamin C, peptides), its superior performance as a penetration enhancer is a key procurement driver. Using Levomenol over its racemic counterpart can double this enhancing effect, directly boosting the bioavailability and efficacy of the entire formulation.

Post-Procedure and After-Sun Care Products

In applications designed to soothe skin after clinical procedures (e.g., peels, laser) or sun exposure, rapid and potent anti-inflammatory action is required. The superior efficacy of Levomenol in reducing inflammatory markers like TNF-α and IL-6 makes it more suitable than less potent racemic mixtures for providing immediate relief and supporting the skin's healing process.

Premium Baby Care and Personal Hygiene Formulations

When formulating products for infants or for delicate areas, ingredient purity and a low-irritation profile are non-negotiable. Specifying high-purity Levomenol ensures the absence of impurities and potential allergens found in botanical extracts, providing the necessary soothing and antimicrobial benefits with a well-established safety profile for the most sensitive applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Clear colourless liquid; Fruity nutty aroma with hints of coconut

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Boiling Point

314.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Density

0.922-0.931

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24WE03BX2T

GHS Hazard Statements

Aggregated GHS information provided by 228 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 228 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 216 of 228 companies with hazard statement code(s):;
H317 (34.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (70.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (29.17%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Levomenol has been known to elicit a number of potentially beneficial pharmacological effects, including anti-irritant, anti-inflammatory, and anti-microbial actions. Bisabolol is also demonstrated to enhance the percutaneous absorption of certain molecules

Pharmacology

Levomenol is an anti-inflammatory and natural moisturizing agent that has been found to diminish the signs of photodamage, reduce pruritus, and ameliorate skin texture and elasticity.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

23089-26-1
515-69-5

Absorption Distribution and Excretion

The purpose of the present investigations was to study the cutaneous absorption of sesquiterpenic alcohol, the major active principle of chamomile. For these investigations 14C-labelled levomenol ((-)-6-methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol; (-)-alpha-bisabolol) was prepared by biochemical incorporation of [14C]-acetate into the molecule. 5 h after topical application of the radiolabelled substance onto nude mice half of the radioactivity was found in the skin. The other part was measured in tissue and organes. 90% of this radioactivity was analysed as intact levomenol.
To demonstrate the distribution of the substance in the skin a part of this tissue was cutted into horizontal slices by a cryotome. From the slices autoradiograms were produced. The densitometric measuration showed that there was a fast penetration of levomenol into the skin. 5 h after the topical application the substance was displaced from outermost to innermost areas. From these results a fast cutaneous absorption and a long therapeutical effect of the antiphlogistic and spasmolytic levomenol in the skin can be expected.

Wikipedia

Bisabolol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel-: ACTIVE

Dates

Last modified: 08-15-2023
1: Arenberger P, Arenbergerová M, Drozenová H, Hladíková M, Holcová S. Effect of topical heparin and levomenol on atopic dermatitis: a randomized four-arm, placebo-controlled, double-blind clinical study. J Eur Acad Dermatol Venereol. 2011 Jun;25(6):688-94. doi: 10.1111/j.1468-3083.2010.03950.x. Epub 2011 Jan 9. PubMed PMID: 21214633.
2: Hahn B, Hölzl J. [Absorption, distribution and metabolism of [14C]-levomenol in the skin]. Arzneimittelforschung. 1987 Jun;37(6):716-20. German. PubMed PMID: 3663271.
3: Maurya AK, Singh M, Dubey V, Srivastava S, Luqman S, Bawankule DU. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation. Curr Pharm Biotechnol. 2014;15(2):173-81. PubMed PMID: 24894548.
4: Han GH, Kim SK, Yoon PK, Kang Y, Kim BS, Fu Y, Sung BH, Jung HC, Lee DH, Kim SW, Lee SG. Fermentative production and direct extraction of (-)-α-bisabolol in metabolically engineered Escherichia coli. Microb Cell Fact. 2016 Nov 8;15(1):185. Erratum in: Microb Cell Fact. 2017 Jan 31;16(1):19. PubMed PMID: 27825357; PubMed Central PMCID: PMC5101696.
5: Karami A, Dehghan-Mashtani N. Composition of the essential oil of Stachys benthamiana Boiss. from the south of Iran. Nat Prod Res. 2015;29(15):1473-6. doi: 10.1080/14786419.2014.1003185. Epub 2015 Jan 21. PubMed PMID: 25605295.
6: Crocco EI, Veasey JV, Boin MF, Lellis RF, Alves RO. A novel cream formulation containing nicotinamide 4%, arbutin 3%, bisabolol 1%, and retinaldehyde 0.05% for treatment of epidermal melasma. Cutis. 2015 Nov;96(5):337-42. PubMed PMID: 26682557.
7: Frikeche J, Couteau C, Roussakis C, Coiffard LJ. Research on the immunosuppressive activity of ingredients contained in sunscreens. Arch Dermatol Res. 2015 Apr;307(3):211-8. doi: 10.1007/s00403-014-1528-9. Epub 2015 Jan 4. PubMed PMID: 25556843.
8: Rottini MM, Amaral AC, Ferreira JL, Silva JR, Taniwaki NN, Souza Cda S, d'Escoffier LN, Almeida-Souza F, Hardoim Dde J, Gonçalves da Costa SC, Calabrese Kda S. In vitro evaluation of (-)α-bisabolol as a promising agent against Leishmania amazonensis. Exp Parasitol. 2015 Jan;148:66-72. doi: 10.1016/j.exppara.2014.10.001. Epub 2014 Nov 5. PubMed PMID: 25448354.
9: Nurulain S, Prytkova T, Sultan AM, Ievglevskyi O, Lorke D, Yang KH, Petroianu G, Howarth FC, Kabbani N, Oz M. Inhibitory actions of bisabolol on α7-nicotinic acetylcholine receptors. Neuroscience. 2015 Oct 15;306:91-9. doi: 10.1016/j.neuroscience.2015.08.019. Epub 2015 Aug 15. PubMed PMID: 26283025.
10: Corpas-López V, Morillas-Márquez F, Navarro-Moll MC, Merino-Espinosa G, Díaz-Sáez V, Martín-Sánchez J. (-)-α-Bisabolol, a Promising Oral Compound for the Treatment of Visceral Leishmaniasis. J Nat Prod. 2015 Jun 26;78(6):1202-7. doi: 10.1021/np5008697. Epub 2015 Jun 15. PubMed PMID: 26076227.
11: Romagnoli C, Baldisserotto A, Malisardi G, Vicentini CB, Mares D, Andreotti E, Vertuani S, Manfredini S. A Multi-Target Approach toward the Development of Novel Candidates for Antidermatophytic Activity: Ultrastructural Evidence on α-Bisabolol-Treated Microsporum gypseum. Molecules. 2015 Jun 26;20(7):11765-76. doi: 10.3390/molecules200711765. PubMed PMID: 26132903.
12: Leong HJ, Jang I, Hyun KS, Jung SK, Hong GH, Jeong HA, Oh SG. Preparation of alpha-bisabolol and phenylethyl resorcinol/TiO2 hybrid composites for potential applications in cosmetics. Int J Cosmet Sci. 2016 Oct;38(5):524-34. doi: 10.1111/ics.12339. Epub 2016 Jun 2. PubMed PMID: 27139639.
13: Corpas-López V, Merino-Espinosa G, López-Viota M, Gijón-Robles P, Morillas-Mancilla MJ, López-Viota J, Díaz-Sáez V, Morillas-Márquez F, Navarro Moll MC, Martín-Sánchez J. Topical Treatment of Leishmania tropica Infection Using (-)-α-Bisabolol Ointment in a Hamster Model: Effectiveness and Safety Assessment. J Nat Prod. 2016 Sep 23;79(9):2403-7. doi: 10.1021/acs.jnatprod.6b00740. Epub 2016 Sep 12. PubMed PMID: 27616730.
14: Sieniawska E, Swatko-Ossor M, Sawicki R, Ginalska G. Morphological Changes in the Overall Mycobacterium tuberculosis H37Ra Cell Shape and Cytoplasm Homogeneity due to Mutellina purpurea L. Essential Oil and Its Main Constituents. Med Princ Pract. 2015;24(6):527-32. doi: 10.1159/000439351. Epub 2015 Sep 19. PubMed PMID: 26381133; PubMed Central PMCID: PMC5588283.
15: Sampaio TL, Menezes RR, da Costa MF, Meneses GC, Arrieta MC, Chaves Filho AJ, de Morais GB, Libório AB, Alves RS, Evangelista JS, Martins AM. Nephroprotective effects of (-)-α-bisabolol against ischemic-reperfusion acute kidney injury. Phytomedicine. 2016 Dec 15;23(14):1843-1852. doi: 10.1016/j.phymed.2016.11.008. Epub 2016 Nov 11. PubMed PMID: 27912887.
16: Barreto RSS, Quintans JSS, Amarante RKL, Nascimento TS, Amarante RS, Barreto AS, Pereira EWM, Duarte MC, Coutinho HDM, Menezes IRA, Zengin G, Aktumsek A, Quintans-Júnior LJ. Evidence for the involvement of TNF-α and IL-1β in the antinociceptive and anti-inflammatory activity of Stachys lavandulifolia Vahl. (Lamiaceae) essential oil and (-)-α-bisabolol, its main compound, in mice. J Ethnopharmacol. 2016 Sep 15;191:9-18. doi: 10.1016/j.jep.2016.06.022. Epub 2016 Jun 9. PubMed PMID: 27292196.
17: Rigo A, Vinante F. The antineoplastic agent α-bisabolol promotes cell death by inducing pores in mitochondria and lysosomes. Apoptosis. 2016 Aug;21(8):917-27. doi: 10.1007/s10495-016-1257-y. PubMed PMID: 27278818.
18: Cerceau CI, Barbosa LCA, Alvarenga ES, Ferreira AG, Thomasi SS. A validated (1)H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus. Talanta. 2016 Dec 1;161:71-79. doi: 10.1016/j.talanta.2016.08.032. Epub 2016 Aug 10. PubMed PMID: 27769470.
19: Solovăstru LG, Stîncanu A, De Ascentii A, Capparé G, Mattana P, Vâţă D. Randomized, controlled study of innovative spray formulation containing ozonated oil and α-bisabolol in the topical treatment of chronic venous leg ulcers. Adv Skin Wound Care. 2015 Sep;28(9):406-9. doi: 10.1097/01.ASW.0000470155.29821.ed. PubMed PMID: 26280699.
20: Baldissera MD, Grando TH, de Souza CF, Cossetin LF, da Silva APT, Giongo JL, Monteiro SG. A nanotechnology based new approach for Trypanosoma evansi chemotherapy: In vitro and vivo trypanocidal effect of (-)-α-bisabolol. Exp Parasitol. 2016 Nov;170:156-160. doi: 10.1016/j.exppara.2016.09.018. Epub 2016 Sep 28. PubMed PMID: 27693361.

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